molecular formula C17H19F3N2O5 B12043136 L-Valine 7-amido-4-methylcoumarin trifluoroacetate

L-Valine 7-amido-4-methylcoumarin trifluoroacetate

Cat. No.: B12043136
M. Wt: 388.34 g/mol
InChI Key: MCHFEDCKESEFSO-UQKRIMTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves the coupling of L-Valine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety standards .

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves its role as a substrate for specific enzymes, particularly aminopeptidases. Upon enzymatic cleavage, the compound releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .

Properties

Molecular Formula

C17H19F3N2O5

Molecular Weight

388.34 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1

InChI Key

MCHFEDCKESEFSO-UQKRIMTDSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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